molecular formula C12H14BFN2O2 B2944357 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile CAS No. 2223049-37-2

6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No. B2944357
CAS RN: 2223049-37-2
M. Wt: 248.06
InChI Key: CGODDKUVGXUNOA-UHFFFAOYSA-N
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Description

The compound is a derivative of fluoro-pyridine with a boronic ester group . These types of compounds are often used in organic synthesis and medicinal chemistry due to their reactivity and versatility .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction and density functional theory (DFT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a solid form at room temperature, and a molecular weight around 223.05 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized using a three-step substitution reaction. These compounds are confirmed through various spectroscopy methods and mass spectrometry, providing insights into the synthetic pathways of such chemicals (Huang et al., 2021).

  • Crystal Structure and DFT Study : The crystal structures of these compounds are analyzed using X-ray diffraction and compared with molecular structures calculated through Density Functional Theory (DFT). This research aids in understanding the molecular geometry and electronic properties of similar compounds (Huang et al., 2021).

Advanced Material Development

  • Photoluminescence and Base Doping : Poly(2,7-fluorene) derivatives, which are related to the compound , exhibit promising photophysical and electrical properties. These materials are synthesized through palladium-catalyzed couplings, highlighting potential applications in blue-light-emitting devices and electronic materials (Ranger et al., 1997).

Potential Therapeutic Applications

  • Anti-Cancer Activity : Novel fluoro substituted compounds, including some related to 6-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, have been studied for their anti-cancer properties. These compounds have shown activity against lung cancer at low concentrations, suggesting potential therapeutic applications (Hammam et al., 2005).

Mechanism of Action

Future Directions

Boronic esters and fluoro-pyridines are areas of active research, particularly in the development of new pharmaceuticals . They are also used as intermediates in organic synthesis .

properties

IUPAC Name

6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BFN2O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15)16-10(9)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGODDKUVGXUNOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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